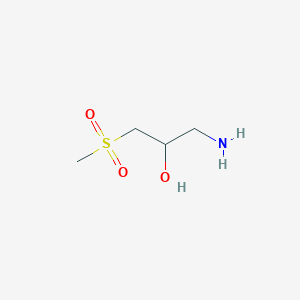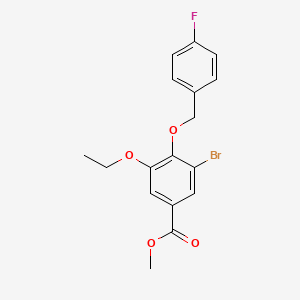![molecular formula C7H11Br2N B13024686 (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13024686.png)
(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane: is a bicyclic compound characterized by its unique structure, which includes two bromine atoms and a nitrogen atom within a seven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane typically involves the reaction of a suitable precursor with brominating agents under controlled conditions. One common method involves the bromination of 6-methyl-3-azabicyclo[4.1.0]heptane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding 6-methyl-3-azabicyclo[4.1.0]heptane.
Oxidation Reactions: Oxidative conditions can lead to the formation of new functional groups on the bicyclic ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: 6-methyl-3-azabicyclo[4.1.0]heptane.
Oxidation: Compounds with oxidized functional groups such as alcohols or ketones.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane can be used as a probe to study enzyme interactions and receptor binding due to its rigid bicyclic framework.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to create analogs with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
Mecanismo De Acción
The mechanism by which (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane exerts its effects depends on its interaction with molecular targets. The bromine atoms and the nitrogen atom within the bicyclic ring can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules.
Comparación Con Compuestos Similares
(1R,6S)-Bicyclo[4.1.0]heptane: A similar bicyclic compound without the bromine atoms.
(1R,3S,4S,6R)-3-Methyl-7-oxabicyclo[4.1.0]heptane-1,4-diyl dimethanol: A related compound with an oxygen atom in the ring structure.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with different ring substituents.
Uniqueness: (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane is unique due to the presence of two bromine atoms and a nitrogen atom within its bicyclic framework. This combination of elements imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H11Br2N |
|---|---|
Peso molecular |
268.98 g/mol |
Nombre IUPAC |
(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H11Br2N/c1-6-2-3-10-4-5(6)7(6,8)9/h5,10H,2-4H2,1H3/t5-,6+/m0/s1 |
Clave InChI |
HCFDAGZZMBDPDF-NTSWFWBYSA-N |
SMILES isomérico |
C[C@@]12CCNC[C@@H]1C2(Br)Br |
SMILES canónico |
CC12CCNCC1C2(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


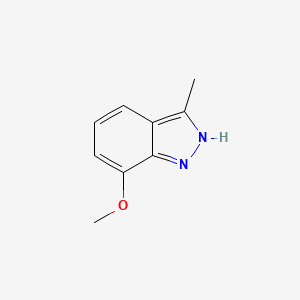
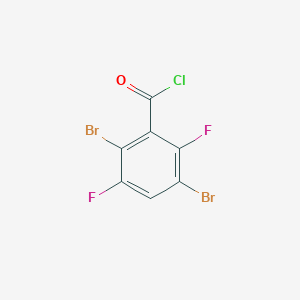
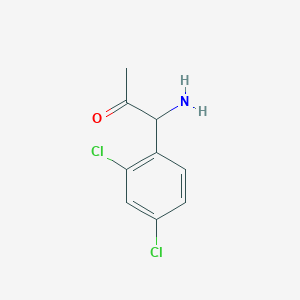
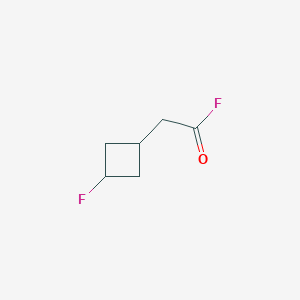
![(4'-Cyano-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13024623.png)
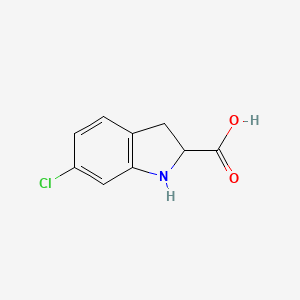
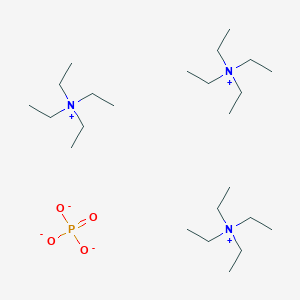
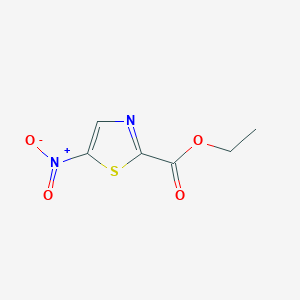
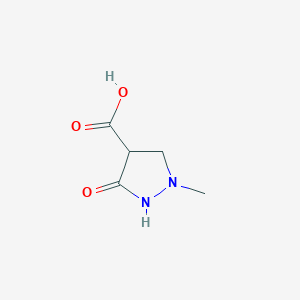
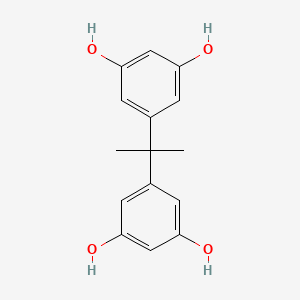
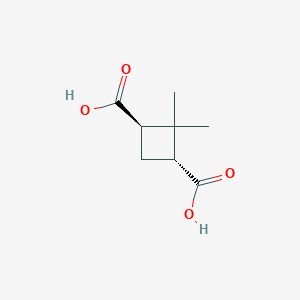
![4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine](/img/structure/B13024661.png)
